solubility profile of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in water vs organic solvents
solubility profile of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(2-Aminoethoxy)-3-nitropyridine Dihydrochloride[1]
Part 1: Executive Summary & Chemical Identity
2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a highly polar, ionizable pyridyl ether intermediate used frequently in the synthesis of bicyclic heterocycles (e.g., pyridopyrimidines) and pharmaceutical active ingredients (APIs).[1] Its solubility profile is dominated by the ionic nature of the dihydrochloride salt, which creates a stark contrast between its behavior in aqueous media versus non-polar organic solvents.
This guide provides a definitive solubility profile derived from structural physicochemical principles and standard industrial characterization protocols. It serves as a roadmap for researchers handling this compound during purification, formulation, or synthetic scale-up.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
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Systematic Name: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride
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Molecular Formula: C₇H₉N₃O₃[1] · 2HCl
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Molecular Weight: ~270.09 g/mol (Free base: 197.17 g/mol )[1]
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Key Functional Groups:
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Nitro group (-NO₂): Electron-withdrawing, reduces basicity of the pyridine ring.
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Ether Linkage (-O-): Connects the ring to the aliphatic chain.
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Primary Amine (-NH₂): High basicity (pKa ~9.5–10.5), primary site of protonation.
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Pyridine Nitrogen: Weakly basic (pKa < 1 due to 3-NO₂ effect), secondary site of protonation.
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Part 2: Solubility Profile (Water vs. Organic Solvents)
The solubility of this salt is dictated by the lattice energy of the dihydrochloride crystal versus the solvation energy provided by the solvent.
Aqueous Solubility (High)
The compound is highly soluble in water (>100 mg/mL expected).
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Mechanism: The primary aliphatic amine is fully protonated (
) at neutral pH. The pyridine nitrogen, while weakly basic, contributes to the ionic character in the solid state. Upon dissolution, the salt dissociates, releasing ions and lowering the solution pH. -
pH Dependence:
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pH < 1: Fully soluble (Both N sites protonated).
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pH 4–8: Soluble (Aliphatic amine protonated; Pyridine N likely deprotonated but the molecule remains a cation).
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pH > 11: Precipitation Risk. Conversion to the free base (neutral species) significantly reduces water solubility and may cause oiling out or crystallization.
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Organic Solvent Solubility
The solubility in organics follows a steep gradient based on solvent polarity and hydrogen-bonding capability.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol | Excellent | High dielectric constant and H-bonding stabilize the ionic salt species.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Good | Strong dipole moments solvate the cation effectively; suitable for reaction media. |
| Lower Alcohols | Ethanol, Isopropanol | Moderate | Solubility decreases as carbon chain length increases. Heating often required. |
| Polar Aprotic (Low BP) | Acetone, Acetonitrile | Poor | Insufficient solvation energy to break the crystal lattice at room temperature. |
| Chlorinated | DCM, Chloroform | Insoluble | The ionic salt cannot dissolve in non-polar chlorinated solvents. Note: The Free Base is soluble here. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Completely incompatible. Used as anti-solvents to precipitate the salt. |
Part 3: Experimental Protocols (Self-Validating)
To verify the specific solubility for your batch (which can vary by crystal polymorph), use the following "Saturation Shake-Flask" method coupled with HPLC quantification.
Protocol A: Gravimetric Solubility Determination
Recommended for quick range-finding.[1]
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Preparation: Weigh 100 mg of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride into a 4 mL vial.
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Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
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Agitation: Vortex for 30 seconds after each addition.
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Observation:
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Clear Solution: Soluble at that concentration.
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Turbid/Solid: Insoluble.
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Calculation:
Protocol B: HPLC Quantitative Assay (High Precision)
Recommended for GLP/GMP documentation.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Nitro-pyridine absorbance).[1]
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Flow Rate: 1.0 mL/min.
Workflow:
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Saturation: Add excess solid to 2 mL of solvent (Water/MeOH/DMSO). Stir for 24 hours at 25°C.
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Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
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Dilution: Dilute the filtrate 1:100 with Mobile Phase A to fit the linear calibration curve.
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Quantification: Inject and calculate concentration against a standard curve of the pure compound.
Part 4: Visualization of Chemical Behavior
The following diagram illustrates the equilibrium states of the compound, guiding the choice of solvent for extraction vs. reaction.
Caption: Solubility phase-switching logic. The salt form prefers water; basification drives the molecule into organic solvents (DCM/EtOAc) for extraction.
Part 5: Applications & Handling
Synthesis & Purification
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Recrystallization: The dihydrochloride salt can often be recrystallized from Methanol/Ethanol mixtures or by dissolving in minimal Methanol and adding Diethyl Ether (anti-solvent) to induce precipitation.
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Synthesis Intermediate: When using this compound in nucleophilic substitution (e.g., reacting the amine tail), it is crucial to add a base (Triethylamine or DIPEA) to neutralize the HCl and liberate the nucleophilic amine.
Stability
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Hygroscopicity: Dihydrochloride salts of pyridines are typically hygroscopic . Store in a desiccator at -20°C or 4°C.
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Light Sensitivity: Nitro-pyridines can degrade under UV light.[1] Use amber vials.
References
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Organic Syntheses. (2025). Preparation of 2,3-Diaminopyridine via 2-Amino-3-nitropyridine. Retrieved from [Link]
